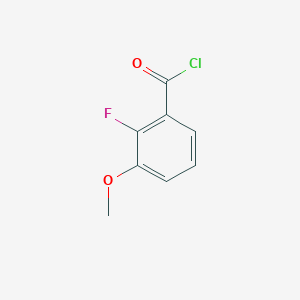

2-Fluoro-3-methoxybenzoyl chloride

Description

2-Fluoro-3-methoxybenzoyl chloride is an acyl chloride derivative characterized by a fluorine atom at the 2-position and a methoxy group at the 3-position of the benzene ring. This compound is widely utilized in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. Its reactivity stems from the electron-withdrawing fluorine atom, which enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic acyl substitution reactions.

Properties

IUPAC Name |

2-fluoro-3-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-12-6-4-2-3-5(7(6)10)8(9)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPICCMPENQNFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650534 | |

| Record name | 2-Fluoro-3-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850563-45-0 | |

| Record name | 2-Fluoro-3-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-3-methoxybenzoyl chloride can be synthesized through several methods. One common method involves the reaction of 2-fluoro-3-methoxybenzoic acid with thionyl chloride (SOCl2) in the presence of a catalyst such as N,N-dimethylformamide (DMF). The reaction typically occurs under reflux conditions, and the product is purified by distillation .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The starting material, 2-fluoro-3-methoxybenzoic acid, is reacted with thionyl chloride in the presence of a catalyst, and the product is isolated through distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methoxybenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, forming corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-fluoro-3-methoxybenzoic acid and hydrochloric acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., thiophenol).

Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases such as sodium hydroxide.

Major Products

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

Thioesters: Formed by the reaction with thiols.

2-Fluoro-3-methoxybenzoic acid: Formed by hydrolysis.

Scientific Research Applications

2-Fluoro-3-methoxybenzoyl chloride is used in various scientific research applications, including:

Drug Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.

Organic Synthesis: It is used as a reagent in the preparation of various organic compounds, including heterocycles and aromatic derivatives.

Agrochemicals: It is employed in the synthesis of herbicides and pesticides.

Material Science: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-fluoro-3-methoxybenzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The presence of the fluorine atom enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles . The methoxy group at the third position also influences the reactivity by donating electron density through resonance, stabilizing the intermediate formed during the reaction .

Comparison with Similar Compounds

2-[(3-Fluorophenyl)methoxy]-3-methoxybenzoyl Chloride (CAS 1160250-80-5)

- Structure : Features a benzyloxy group at the 2-position and a methoxy group at the 3-position.

- Molecular Formula : C₁₅H₁₂ClFO₃ (Molar Mass: 294.71 g/mol) .

- Physical Properties :

- Density: 1.288±0.06 g/cm³ (predicted).

- Boiling Point: 404.0±35.0 °C (predicted).

- Key Differences :

- The benzyloxy substituent increases steric bulk and may reduce reactivity compared to 2-fluoro-3-methoxybenzoyl chloride.

- Higher molecular weight and complexity make it suitable for synthesizing branched or dendritic molecules.

- Hazard Class : IRRITANT .

2-Methoxy-3-(trifluoromethyl)benzoylchloride (CAS 1017778-66-3)

- Structure : Contains a methoxy group at the 2-position and a trifluoromethyl (-CF₃) group at the 3-position.

- Molecular Formula : C₉H₆ClF₃O₂ (Molecular Weight: 238.59 g/mol) .

- Physicochemical Data :

- LogP: 3.093 (indicates high lipophilicity).

- Polar Surface Area (PSA): 26.3 Ų.

- Lower molecular weight may improve solubility in non-polar solvents.

2-Methyl-3-methoxybenzoyl Chloride (CAS 24487-91-0)

- Structure : Substituted with a methyl group at the 2-position and a methoxy group at the 3-position.

- Key Differences :

- The methyl group is electron-donating, reducing the electrophilicity of the carbonyl carbon compared to fluorine-substituted derivatives.

- Lower reactivity makes it less suitable for high-energy reactions but advantageous in controlled syntheses.

- Commercial Availability : Supplied by multiple manufacturers, including Simagchem Corporation .

Research Findings and Implications

- Electron Effects : Fluorine and trifluoromethyl groups enhance electrophilicity but differ in steric and electronic profiles. Fluorine’s smaller size allows for broader reactivity in cross-coupling reactions .

- Safety Considerations : All compared compounds are irritants, necessitating careful handling. The benzyloxy derivative’s higher boiling point (404°C) may require specialized distillation equipment .

- Commercial Use : Methyl-substituted analogs are more widely available, suggesting lower production costs and simpler synthesis routes .

Biological Activity

2-Fluoro-3-methoxybenzoyl chloride is a chemical compound with notable potential in biological applications due to its unique structural features. This compound, characterized by the presence of a fluorine atom and a methoxy group on the benzene ring, has garnered attention for its reactivity and possible therapeutic effects. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₇ClF O₂, and it features a benzoyl chloride functional group. The presence of the methoxy group (–OCH₃) and the fluorine atom enhances its reactivity, making it a valuable intermediate in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇ClF O₂ |

| CAS Number | 1160250-80-5 |

| Functional Groups | Benzoyl chloride, Methoxy |

| Physical State | Liquid |

The biological activity of this compound primarily arises from its ability to interact with various biological molecules. Preliminary studies suggest that the compound may exhibit:

- Antimicrobial Activity : Similar compounds with benzoyl chloride moieties have shown promise as antimicrobial agents. The presence of halogens like fluorine can enhance binding affinity to bacterial targets, potentially leading to effective treatments against resistant strains.

- Anti-cancer Properties : Research indicates that derivatives of benzoyl chlorides can inhibit cancer cell proliferation. The unique substitution pattern in this compound may contribute to its efficacy in targeting specific cancer pathways.

Case Studies

- Antibacterial Activity : A study reported that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The fluoro-substituent is believed to enhance the lipophilicity of the molecule, improving membrane penetration and thus antibacterial effectiveness .

- Cancer Research : In vitro studies have demonstrated that certain benzoyl chloride derivatives can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of cell cycle regulators, which could be a pathway explored for this compound .

Safety and Toxicity

Despite its potential benefits, this compound poses certain safety risks:

- Corrosive Nature : As an acyl chloride, it can cause severe skin burns and eye damage upon contact. It is also classified as a lachrymator, which can irritate the respiratory tract .

- Long-term Effects : Prolonged exposure may lead to respiratory issues or conditions such as reactive airways dysfunction syndrome (RADS), highlighting the need for cautious handling in laboratory settings .

Q & A

Basic: What are the standard synthetic routes for 2-fluoro-3-methoxybenzoyl chloride in academic settings?

The synthesis typically involves chlorination of the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O]. For example, 3-methoxybenzoyl chloride derivatives are synthesized via reaction with oxalyl chloride under anhydrous conditions, followed by purification via distillation . Fluorination at the 2-position may require electrophilic substitution or directed ortho-metalation strategies, as seen in analogous fluorobenzoyl chloride syntheses . Key steps include moisture control to prevent hydrolysis and monitoring reaction progress via TLC or FTIR for carbonyl chloride formation.

Basic: How is this compound characterized for purity and structural confirmation?

Standard analytical methods include:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and electronic environments.

- Mass spectrometry (EI or ESI-MS) to verify molecular weight and fragmentation patterns, as demonstrated for structurally similar compounds like 4-fluoro-3-(trifluoromethyl)benzoyl chloride .

- HPLC (≥98% purity) for quantitative analysis, as referenced in quality control protocols for benzoyl chloride derivatives .

Advanced: What challenges arise in optimizing reaction yields for amidation using this compound, and how are they addressed?

Common challenges include:

- Hydrolysis sensitivity : Moisture in solvents or reagents can lead to premature hydrolysis. Solutions include rigorous drying of solvents (e.g., molecular sieves) and inert atmosphere use .

- Steric and electronic effects : The electron-withdrawing fluorine and electron-donating methoxy groups may slow nucleophilic attack. Catalytic additives like DMAP or elevated temperatures (40–60°C) can enhance reactivity .

- Byproduct formation : Excess acyl chloride may react with amines to form undesired salts. Stoichiometric control and stepwise addition of nucleophiles are critical .

Advanced: How do electronic effects of fluorine and methoxy groups influence the reactivity of this compound in nucleophilic acyl substitutions?

- Fluorine (strong -I effect) increases electrophilicity of the carbonyl carbon, accelerating reactions with weak nucleophiles (e.g., alcohols).

- Methoxy group (+M effect) at the 3-position may destabilize the intermediate tetrahedral complex, requiring optimized reaction conditions (e.g., polar aprotic solvents like DMF). Comparative studies on 4-methoxy-2-(trifluoromethyl)benzoyl chloride highlight similar electronic interplay . Computational modeling (DFT) is recommended to predict regioselectivity and transition states .

Basic: What are the critical safety protocols for handling this compound in laboratory settings?

- PPE : Wear acid-resistant gloves, goggles, and a full-face respirator when handling concentrated vapors .

- First aid : For skin contact, rinse immediately with water (≥15 mins) and remove contaminated clothing. For inhalation, move to fresh air and seek medical attention .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis and corrosion .

Advanced: How should researchers resolve contradictions in literature regarding the stability of this compound under varying storage conditions?

- Controlled stability studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 1–3 months) with HPLC monitoring to quantify decomposition products like 2-fluoro-3-methoxybenzoic acid .

- Data reconciliation : Compare results with structurally similar compounds (e.g., 3-methoxybenzoyl chloride) to identify trends in hydrolytic stability. Conflicting reports may arise from differences in purity or trace moisture content during testing .

Advanced: What methodologies are used to analyze competing reaction pathways in the synthesis of derivatives from this compound?

- Kinetic profiling : Use in-situ IR or Raman spectroscopy to track intermediate formation (e.g., mixed anhydrides vs. acyl chlorides).

- Isotopic labeling : ¹⁸O or ¹⁹F tracers can elucidate mechanisms in hydrolysis or nucleophilic substitution .

- Cross-validation : Compare experimental data with computational models (e.g., DFT for transition-state energies) to rule out non-viable pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.